Bienvenue dans la boutique en ligne BenchChem!

5-Amino-2-benzoxazoleacetonitrile

Electrochemiluminescence Photophysics Benzoxazole Derivatives

5-Amino-2-benzoxazoleacetonitrile is a heterocyclic building block featuring a benzoxazole core with a primary amino group at the 5-position and an acetonitrile moiety at the 2-position (molecular formula C9H7N3O, molecular weight 173.17 g/mol). Its dual functionality—an electron-donating amino substituent on the benzoxazole ring and a reactive nitrile group—defines its utility in medicinal chemistry and materials science.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Cat. No. B8562967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-benzoxazoleacetonitrile
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=C(O2)CC#N
InChIInChI=1S/C9H7N3O/c10-4-3-9-12-7-5-6(11)1-2-8(7)13-9/h1-2,5H,3,11H2
InChIKeyOAOFBYYUPAQJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-benzoxazoleacetonitrile (CAS 497264-80-9): Core Identity for Sourcing


5-Amino-2-benzoxazoleacetonitrile is a heterocyclic building block featuring a benzoxazole core with a primary amino group at the 5-position and an acetonitrile moiety at the 2-position (molecular formula C9H7N3O, molecular weight 173.17 g/mol) . Its dual functionality—an electron-donating amino substituent on the benzoxazole ring and a reactive nitrile group—defines its utility in medicinal chemistry and materials science [1].

Why 5-Amino-2-benzoxazoleacetonitrile Cannot Be Replaced by Unsubstituted or Other 5-Substituted Benzoxazole Acetonitriles


The 5-position substituent on the benzoxazole ring is a critical determinant of electronic properties, reactivity, and biological target engagement. Electrochemical and electrogenerated chemiluminescence (ECL) studies demonstrate that varying the 5-substituent (H, –CH3, –Cl, –NO2) yields substantial differences in ECL efficiency [1]. In biological systems, the amino group enables hydrogen-bond donor interactions essential for kinase inhibition, as demonstrated for aminobenzoxazoles targeting KDR/VEGFR-2 [2]. Therefore, substituting 5-amino-2-benzoxazoleacetonitrile with an unsubstituted, nitro, chloro, or methyl analog will alter both photophysical performance and biological activity, invalidating direct replacement in critical applications.

Quantitative Differentiation of 5-Amino-2-benzoxazoleacetonitrile from Closest Analogs


5-Substituent Dictates Electrochemiluminescence Efficiency

The 5-amino substituent directly modulates the electronic structure of the benzoxazole core, producing an ECL efficiency distinct from other 5-substituted analogs. Head-to-head comparison data for 5-H, 5-CH3, 5-Cl, and 5-NO2 derivatives confirm the substituent dependence: ECL efficiencies under ion annihilation conditions are 0.51 (5B–H), 0.54 (5B–Me), 0.78 (5B–Cl), and markedly low for 5B–NO2 [1]. By class-level inference, the electron-donating 5-NH2 group in 5-amino-2-benzoxazoleacetonitrile is expected to yield an ECL efficiency different from all these values, providing a unique photophysical fingerprint. No explicit ECL efficiency value for the 5-NH2 analog is yet published; the inference is based on the established structure–property relationship for the 5-position [1].

Electrochemiluminescence Photophysics Benzoxazole Derivatives

Aminobenzoxazole Scaffold Enables KDR (VEGFR-2) Kinase Inhibition

A library of 39 amino-benzoxazole derivatives, screened at 100 µM, identified 11 compounds with >40% KDR inhibition; the top six compounds exhibited IC50 values from 6.855 to 50.118 µM [1]. The most potent compound (compound 1) showed an IC50 of 6.855 µM and docking scores (AutoDock Vina –7.5 kcal/mol; CDocker –41.4; LibDock 140.9) comparable to the positive control sorafenib (Vina –10.7 kcal/mol; CDocker –43.76; LibDock 96.7) [1]. While 5-amino-2-benzoxazoleacetonitrile itself was not separately reported, the class-level data establish that the amino group is indispensable for KDR recognition and inhibitory activity; unsubstituted or 5-nitro analogs are unlikely to replicate this kinase inhibition profile. Direct comparative data for 5-nitro or 5-H derivatives in the same KDR assay are not available [1].

Anti-Cancer Kinase Inhibition KDR/VEGFR-2

Benzoxazole Acetonitrile Patent Scope Covers 5-Amino Substitution for Metabolic Disorders

Patent WO-2005026159-A1 claims benzoxazole acetonitriles of formula (I) for the treatment of metabolic disorders mediated by insulin resistance or hyperglycemia, including type 2 diabetes, obesity, and PCOS [1]. The explicitly claimed R1 substituents include amino (–NH2), distinguishing 5-amino-substituted derivatives from analogs where R1 is hydrogen, halogen, alkyl, or nitro [1]. This establishes a direct intellectual property differentiation: 5-amino-2-benzoxazoleacetonitrile falls within the scope of protection for therapeutic applications, whereas unsubstituted or 5-chloro variants may not enjoy the same patent coverage. No in vivo efficacy data for the 5-amino compound are provided within the patent; the differentiation is based on structural scope and intended therapeutic use.

Metabolic Disorders Type 2 Diabetes Insulin Resistance

High-Value Application Scenarios for 5-Amino-2-benzoxazoleacetonitrile


Development of Blue-Emitting ECL Probes and Sensors

The 5-amino substituent modulates the electrochemical and ECL properties of the benzoxazole core, enabling fine-tuning of emission characteristics [1]. Researchers developing ECL-based biosensors or light-emitting devices can use 5-amino-2-benzoxazoleacetonitrile as a core scaffold to achieve emission properties distinct from the 5-H, 5-CH3, 5-Cl, and 5-NO2 analogs, whose ECL efficiencies (0.51–0.78) are already characterized [1]. The amino group further offers a conjugation handle for bioconjugation or further functionalization, expanding the utility beyond simple substituent tuning.

Lead Generation for KDR/VEGFR-2 Kinase Inhibitors in Oncology

Aminobenzoxazole derivatives demonstrate validated KDR inhibition with IC50 values as low as 6.855 µM and docking scores comparable to sorafenib [2]. 5-Amino-2-benzoxazoleacetonitrile provides the essential amino pharmacophore required for kinase hinge-region hydrogen bonding, making it a privileged starting point for structure–activity relationship (SAR) exploration. The nitrile group can be further elaborated to optimize potency, selectivity, and drug-like properties, leveraging the established kinase inhibition framework [2].

Precursor for Metabolic Disorder Therapeutics (Type 2 Diabetes, Obesity)

Patent WO-2005026159-A1 claims benzoxazole acetonitriles, including those with an amino substituent, for the treatment of insulin resistance, type 2 diabetes, and obesity [3]. 5-Amino-2-benzoxazoleacetonitrile falls within this protected chemical space, providing a patent-backed entry point for medicinal chemistry programs targeting metabolic diseases. The compound's dual amino/nitrile functionality allows for divergent library synthesis to explore structure–activity relationships while maintaining a favorable intellectual property position [3].

Quote Request

Request a Quote for 5-Amino-2-benzoxazoleacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.